molecular formula C5H2N4 B129182 1H-Imidazole-4,5-dicarbonitrile CAS No. 1122-28-7

1H-Imidazole-4,5-dicarbonitrile

Cat. No. B129182
CAS RN: 1122-28-7
M. Wt: 118.1 g/mol
InChI Key: XGDRLCRGKUCBQL-UHFFFAOYSA-N
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Patent
US05075452

Procedure details

In another 5-step synthesis, diaminomaleonitrile can be reacted with triethyl orthoformate to give the imidazole-4,5-dinitrile which, after alkylation with dimethyl sulfate, hydrolysis and partial decarboxylation by heating in acetic anhydride, gives the compound of the formula Ia (R1 =CH3, X1 =COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:7]#[N:8])=[C:3](\[NH2:6])/[C:4]#[N:5].[CH:9](OCC)(OCC)OCC>>[NH:6]1[C:3]([C:4]#[N:5])=[C:2]([C:7]#[N:8])[N:1]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N/C(=C(/C#N)\N)/C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=NC(=C1C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.